molecular formula C₁₅H₂₀FNO₅ B1140313 Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose CAS No. 290819-73-7

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

Cat. No.: B1140313
CAS No.: 290819-73-7
M. Wt: 313.32
InChI Key:
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Description

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is a synthetic carbohydrate derivative used primarily in glycobiology research. This compound is notable for its structural modifications, which include the presence of a benzyl group, an acetamido group, and a fluorine atom. These modifications make it a valuable tool for studying carbohydrate chemistry and the biological roles of sugars.

Mechanism of Action

Target of Action

The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.

Mode of Action

This compound acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.

Biochemical Pathways

The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .

Result of Action

The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by this compound can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C under desiccating conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranose derivative, followed by the introduction of the acetamido group. The fluorine atom is then introduced via a nucleophilic substitution reaction. Finally, the benzyl group is added through benzylation. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .

Scientific Research Applications

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying carbohydrate chemistry and the effects of structural modifications on reactivity.

    Biology: Researchers use it to investigate the roles of carbohydrates in biological systems, including cell signaling and recognition processes.

    Medicine: The compound is used in the development of glycomimetics, which are carbohydrate-based drugs designed to mimic the biological activity of natural sugars.

    Industry: It is used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity, while the acetamido and fluorine groups influence its reactivity and binding interactions. These features make it a versatile compound for various research applications .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJHAJQQMKGKKF-DVAATCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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